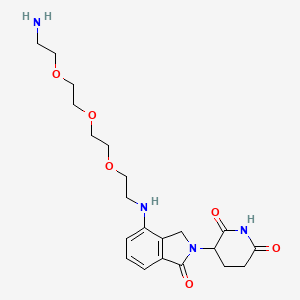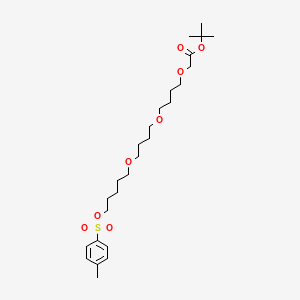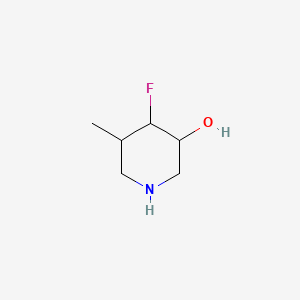
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a hydroxyl group, a fluorine atom, and a methyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methylation: The methyl group can be added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4, KMnO4
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted piperidines
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Biological Studies: Investigating the biological activity of fluorinated piperidine derivatives.
Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.
Comparación Con Compuestos Similares
Similar Compounds
3-Piperidinol, 4-chloro-5-methyl-: Similar structure but with a chlorine atom instead of fluorine.
3-Piperidinol, 4-fluoro-5-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
3-Piperidinol, 4-fluoro-5-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
4-fluoro-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-4-2-8-3-5(9)6(4)7/h4-6,8-9H,2-3H2,1H3 |
Clave InChI |
UTPMUSRWYPPUQD-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


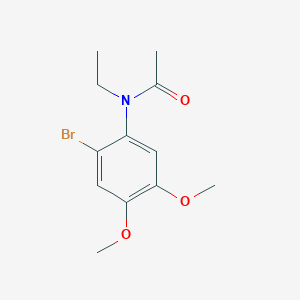
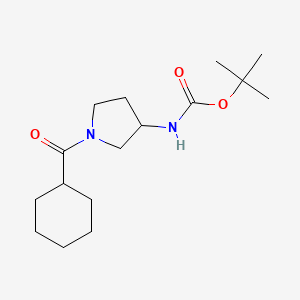
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
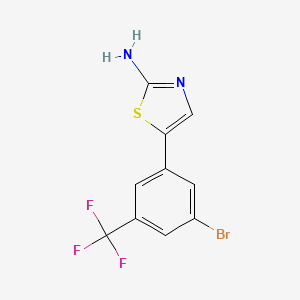
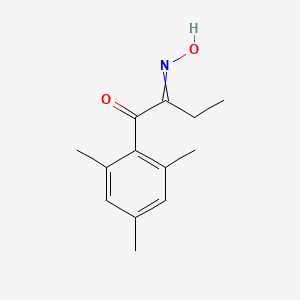

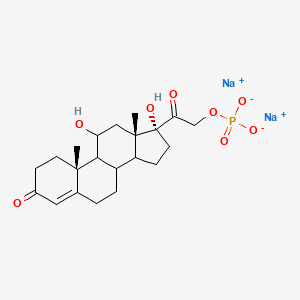
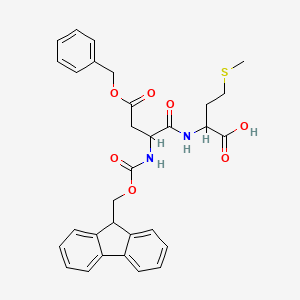


![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
